

DEPT-135 NMR Spectroscopy: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: S 135

Cat. No.: B1680364

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

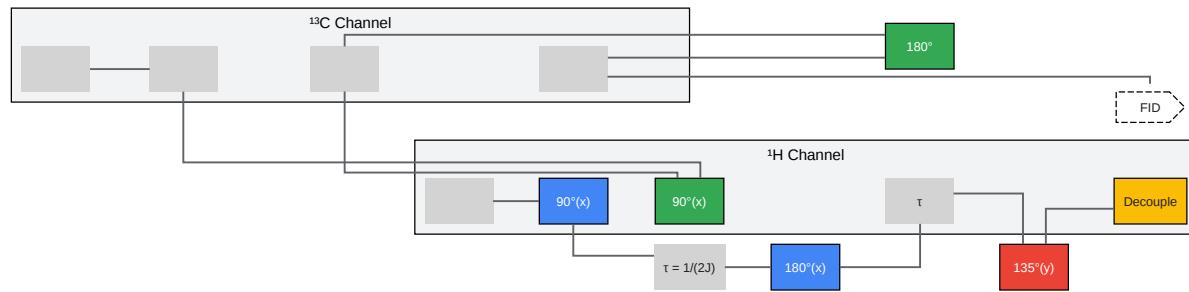
Abstract

Distortionless Enhancement by Polarization Transfer (DEPT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and routine one-dimensional NMR technique used to differentiate carbon atoms based on the number of attached protons. The DEPT-135 experiment, in particular, provides critical information for the structural elucidation of organic molecules by distinguishing between methyl (CH_3), methylene (CH_2), and methine (CH) groups. This is achieved by manipulating the phase of the carbon signals, where CH and CH_3 signals appear with a positive phase, and CH_2 signals exhibit a negative phase. Quaternary carbons, lacking directly attached protons, are not observed.^{[1][2]} This guide provides an in-depth overview of the theoretical principles, experimental protocols, and data interpretation of DEPT-135 NMR, designed for professionals in chemical research and pharmaceutical development.

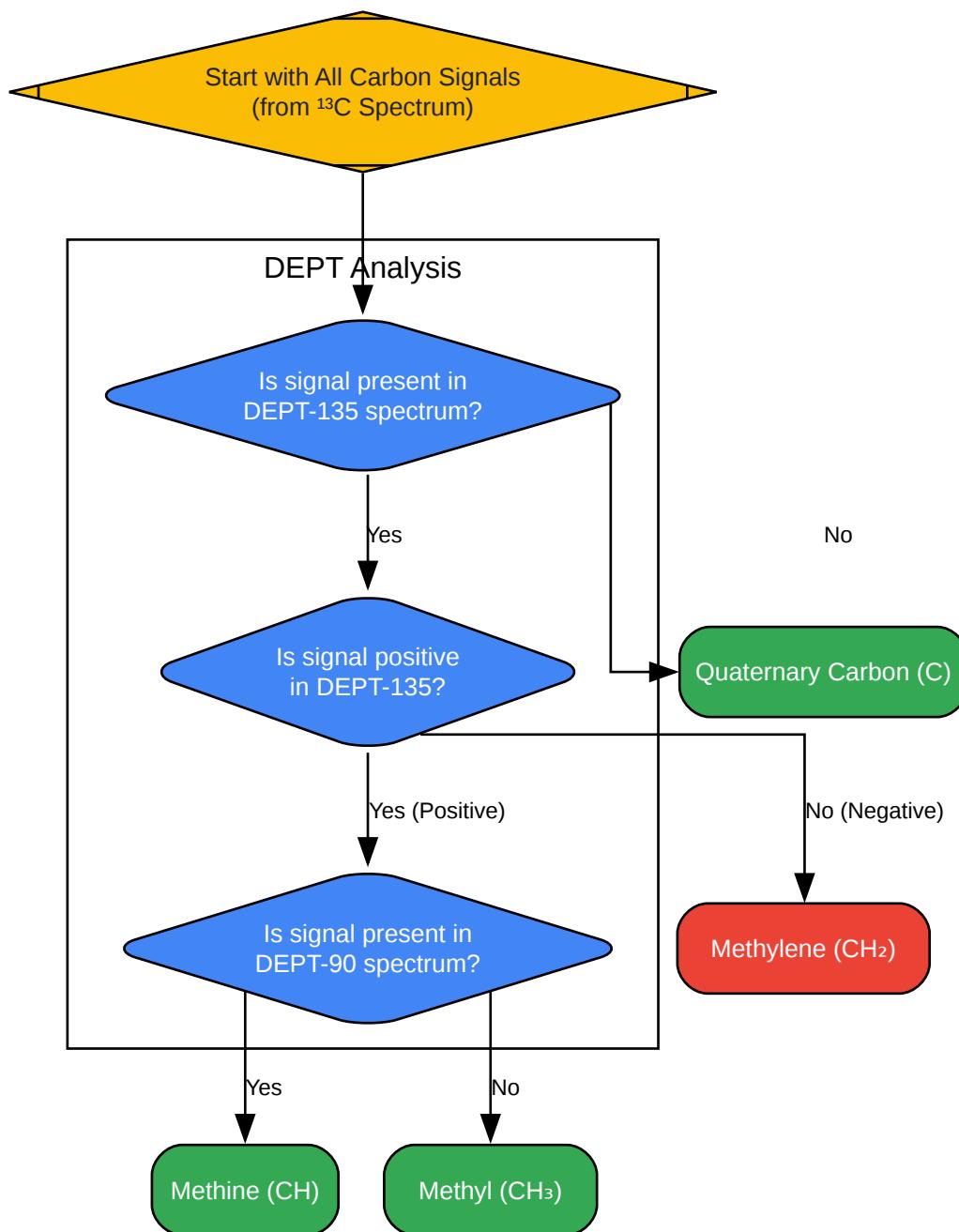
Core Principles of DEPT-135

The DEPT experiment is a pulse sequence that utilizes polarization transfer from the highly abundant and sensitive ^1H nuclei to the less sensitive ^{13}C nuclei.^[3] This transfer significantly enhances the signal-to-noise ratio for protonated carbons compared to a standard ^{13}C NMR experiment, which relies on the much smaller Nuclear Overhauser Effect (NOE).^[3]

The experiment's ingenuity lies in a final, variable-angle proton pulse (θ) that edits the resulting ^{13}C spectrum. The intensity and phase of a given ^{13}C signal are modulated as a function of this angle and the number of protons attached to that carbon. The DEPT-135 experiment uses a final proton pulse of $\theta = 135^\circ$. The outcome of this specific angle is the characteristic phase difference:


- CH (Methine): Positive signal
- CH_2 (Methylene): Negative signal
- CH_3 (Methyl): Positive signal
- C (Quaternary): No signal (absent from the spectrum)

This clear differentiation makes DEPT-135 an invaluable tool for assigning carbon resonances in a molecule's spectrum.


The DEPT-135 Pulse Sequence

The DEPT pulse sequence is a series of precisely timed radiofrequency (RF) pulses and delays applied to both the ^1H and ^{13}C channels. The central delay in the sequence (τ) is calibrated to the average one-bond carbon-proton coupling constant ($^{1}\text{J}_{\text{CH}}$) and is set to $\tau = 1 / (2 * ^1\text{J}_{\text{CH}})$. This delay is critical for the evolution of the spin system that allows for the spectral editing.

The logical flow of the pulse sequence is visualized below. It begins with a 90° proton pulse, followed by the crucial evolution delay (τ), simultaneous 180° pulses on both ^1H and ^{13}C channels, a second evolution delay, and finally the variable angle (135°) proton pulse and the 90° carbon pulse before signal acquisition.

Acquisition

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. sc.edu [sc.edu]
- 3. DEPT: A tool for ¹³C peak assignments — Nanalysis [nanalysis.com]
- To cite this document: BenchChem. [DEPT-135 NMR Spectroscopy: A Technical Guide for Structural Elucidation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680364#dept-135-nmr-spectroscopy-explained]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com